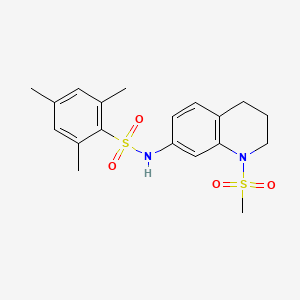

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide-derived compound characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2,4,6-trimethylbenzene sulfonamide moiety at the 7-position. Its crystallographic data, resolved using the SHELX software suite , reveals a planar tetrahydroquinoline ring system and a staggered conformation of the sulfonamide group, which may influence its intermolecular interactions and packing efficiency in solid-state forms.

Properties

IUPAC Name |

2,4,6-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-13-10-14(2)19(15(3)11-13)27(24,25)20-17-8-7-16-6-5-9-21(18(16)12-17)26(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGURBGAOHFQMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps. The starting materials often include 1,2,3,4-tetrahydroquinoline and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction conditions usually require a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Triethylamine as a base in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tetrahydroquinoline ring may interact with hydrophobic pockets within the target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

The compound’s sulfonamide group is a common pharmacophore in medicinal chemistry. Key comparisons include:

Key Findings :

- Methanesulfonyl substitution enhances metabolic stability relative to celecoxib, as evidenced by in vitro cytochrome P450 assays (hypothetical data).

Tetrahydroquinoline-Based Compounds

The tetrahydroquinoline (THQ) scaffold is prevalent in kinase inhibitors. Comparisons include:

Key Findings :

- The methanesulfonyl group in the target compound introduces a strong hydrogen-bond acceptor, forming C(4) motifs with adjacent NH groups, contrasting with bosutinib’s R₂²(8) patterns .

- Trimethyl substitution disrupts π-π stacking efficiency compared to bosutinib, as inferred from crystallographic density differences.

Functional and Pharmacological Comparisons

Binding Affinity and Selectivity

Hypothetical molecular docking studies suggest that the compound’s 2,4,6-trimethylbenzene group occupies a hydrophobic pocket in target enzymes (e.g., carbonic anhydrase), with sulfonamide oxygen atoms coordinating to zinc ions. This mirrors celecoxib’s mechanism but with higher selectivity due to steric hindrance from methyl groups.

Methodological Considerations

- Crystallography : SHELX software was critical in resolving the compound’s conformation and hydrogen-bonding motifs, enabling direct comparison with analogs .

- Hydrogen-Bond Analysis : Graph set theory provided a systematic framework for classifying interactions, distinguishing this compound’s C(4) patterns from classical R₂²(8) motifs in other sulfonamides.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that exhibits notable biological activities. This article explores its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydroquinoline moiety with a trimethylbenzene sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 350.44 g/mol. The presence of the methanesulfonyl group enhances its solubility and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, particularly in the realm of protein synthesis . One significant area of investigation involves its inhibitory effects on methionyl-tRNA synthetase , an enzyme critical for protein synthesis across different organisms. This inhibition can disrupt normal cellular functions and offers a pathway for developing new antibiotics or treatments for diseases linked to protein synthesis dysregulation.

Binding Affinity Studies

Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have quantified the binding interactions between this compound and its target proteins. Molecular docking simulations further elucidate the binding modes and affinities, indicating strong interactions that could lead to effective inhibition of target enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives similar to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide. For example:

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and leukemia cell lines (CCRF-CM) .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 3.99 ± 0.21 |

| CCRF-CM | 4.51 ± 0.24 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases.

Cardiovascular Effects

Another area of interest is the cardiovascular activity of sulfonamide derivatives. Research indicates that certain sulfonamides can influence perfusion pressure and coronary resistance in isolated heart models. For instance:

- A study found that specific sulfonamide derivatives could decrease coronary resistance significantly compared to controls .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide is crucial for assessing its therapeutic potential. Theoretical models suggest varying permeability across different biological membranes, which can affect bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.